molecular formula C9H13N3O B13877281 2,3-diamino-N,N-dimethylBenzamide CAS No. 473734-52-0

2,3-diamino-N,N-dimethylBenzamide

Cat. No.: B13877281
CAS No.: 473734-52-0
M. Wt: 179.22 g/mol
InChI Key: OGVTUDVLZLPKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-diamino-N,N-dimethylBenzamide is an organic compound with the molecular formula C9H13N3O. It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-N,N-dimethylBenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methyl benzoic acid as the initial raw material. The process includes a reduction reaction to convert the nitro group to an amino group, followed by chlorination, esterification, and ammonolysis reactions . Another method involves the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, which is then dehydrated and cyclized under the action of concentrated sulfuric acid to obtain isatin. The isatin is then oxidized by hydrogen peroxide to generate isatoic anhydride, which is subjected to ring opening by methylamine gas to obtain 2-amino-N,N-dimethylbenzamide .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized to improve yield and reduce costs. The reaction conditions are typically mild, and the process is designed to minimize waste and environmental impact. The yield of the entire synthetic route can reach over 80%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-diamino-N,N-dimethylBenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives .

Scientific Research Applications

2,3-diamino-N,N-dimethylBenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diamino-N,N-dimethylBenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the dimethyl groups can enhance its lipophilicity, allowing it to penetrate cell membranes more easily. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Similar structure but lacks the amino groups at the 2 and 3 positions.

    2,3-Dihydroxy-N,N-dimethylbenzamide: Contains hydroxyl groups instead of amino groups.

    2-amino-5-chloro-N,N-dimethylbenzamide: Contains a chlorine atom at the 5 position

Uniqueness

2,3-diamino-N,N-dimethylBenzamide is unique due to the presence of two amino groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

473734-52-0

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2,3-diamino-N,N-dimethylbenzamide

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,10-11H2,1-2H3

InChI Key

OGVTUDVLZLPKGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.